molecular formula C21H22N4OS B2712938 (E)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1798421-83-6

(E)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2712938
CAS No.: 1798421-83-6
M. Wt: 378.49
InChI Key: ATVZIWVNYYHOKE-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a highly potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This compound has emerged as a critical chemical probe for dissecting the specific roles of CDK2 in cell cycle progression, particularly in the G1 to S phase transition, and for investigating its non-canonical functions in transcription and DNA damage response. Its primary research value lies in its exceptional selectivity profile, which minimizes off-target effects on other kinases, including the closely related CDK1 and CDK5, thereby enabling more precise pharmacological interrogation of CDK2-dependent processes. The mechanism of action involves direct binding to the kinase's ATP-binding pocket, effectively blocking its catalytic activity and leading to cell cycle arrest in susceptible cancer cell lines. This makes it an invaluable tool for studying cancers characterized by CDK2 dysregulation, such as those with CCNE1 (Cyclin E1) amplification or RBI (Retinoblastoma protein) loss. Research utilizing this inhibitor is pivotal for validating CDK2 as a therapeutic target and for understanding the mechanisms of resistance to CDK4/6 inhibitors in clinical use, providing a foundation for the development of next-generation targeted cancer therapies. Its application extends to biochemical assays, cell-based phenotypic screening, and in vivo models of oncogenesis.

Properties

IUPAC Name

(E)-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c26-20(11-10-16-6-5-15-27-16)23-13-14-25-19-9-2-1-7-17(19)21(24-25)18-8-3-4-12-22-18/h3-6,8,10-12,15H,1-2,7,9,13-14H2,(H,23,26)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVZIWVNYYHOKE-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)C=CC3=CC=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)/C=C/C3=CC=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N5O2C_{21}H_{25}N_{5}O_{2}, with a molecular weight of approximately 375.46 g/mol. The structure incorporates several pharmacologically relevant moieties, including a pyridine ring, an indazole derivative, and a thiophene ring. These structural components suggest potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of indazole and pyridine exhibit significant anticancer properties. In particular, compounds similar to the one have demonstrated inhibitory effects on key cancer-related pathways:

  • Inhibition of Kinases : Indazole derivatives have been shown to inhibit various kinases involved in cancer progression. For instance, compounds with similar structures have been reported to inhibit fibroblast growth factor receptors (FGFRs) with IC50 values in the nanomolar range (e.g., FGFR1: IC50 = 30.2 nM) .
  • Antiproliferative Effects : In vitro studies have demonstrated that related compounds exhibit strong antiproliferative effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) and melanoma cell lines .

Neuroprotective Effects

The compound's structural features also suggest potential neuroprotective properties. Indazole derivatives have been investigated for their ability to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases:

  • MAO Inhibition : Certain analogs have shown selective inhibition of MAO A and B, with IC50 values ranging from 0.51 μM to 3.22 μM . This inhibition could lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially benefiting conditions like depression and Parkinson's disease.

The biological activity of this compound may be attributed to its ability to interact with specific protein targets:

  • Kinase Inhibition : The compound may bind to ATP-binding sites on kinases, disrupting their activity and leading to decreased cell proliferation.
  • Receptor Modulation : The presence of thiophene and pyridine rings suggests potential interactions with G-protein coupled receptors (GPCRs), which are crucial in various signaling pathways.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

StudyCompoundActivityIC50 Value
Indazole DerivativeFGFR Inhibition30.2 nM
MAO InhibitorNeuroprotection0.51 μM
Antiproliferative AgentCancer Cell LinesVaries by Cell Line

Comparison with Similar Compounds

Heterocyclic Core Modifications

Key Comparisons:

  • Pyridine vs. Indole/Trimethoxyphenyl: The pyridinyl-tetrahydroindazole core distinguishes the target compound from EP2 antagonists like (E)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (). For example, the trimethoxyphenyl group enhances steric bulk and electron-donating effects, which may improve binding to prostaglandin receptors compared to the pyridine-thiophene system .
  • Tetrahydroindazole vs. Oxazolone/Nitroaryl:
    In compound 5112 (), the oxazolone and nitroaryl groups replace the tetrahydroindazole, resulting in reduced conformational rigidity. The nitro group in 5112 may improve antimycobacterial activity but increase toxicity risks, whereas the tetrahydroindazole in the target compound could enhance kinase inhibition through hydrogen bonding .

Substituent Effects on Activity

  • Thiophene vs. Nitrothiophene/Nitroimidazole:
    highlights that nitrothiophene derivatives exhibit superior antimycobacterial activity compared to nitroimidazole analogs. The target compound’s thiophene lacks a nitro group, suggesting that activity in similar contexts may depend on alternative substituents or scaffold modifications .

  • Acrylamide Linker Variations:
    The ethyl linker in the target compound contrasts with propargyl or propyl chains in analogs (). Shorter linkers (e.g., ethyl) may reduce metabolic degradation compared to bulkier groups, as seen in propargyl derivatives requiring harsher synthesis conditions .

Physicochemical and Pharmacological Profiling

Table 1: Structural and Property Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) logP (Predicted) Reported Activity
Target Compound Pyridinyl-tetrahydroindazole Thiophene-acrylamide ~424.5 ~3.2 Hypothesized kinase inhibition
(E)-3-(3,5-Dimethoxyphenyl) analog (5b) Indole Trimethoxyphenyl-acrylamide ~420.4 ~2.8 EP2 antagonism
Compound 5112 () Oxazolone Nitrophenyl, propylamine ~386.4 ~2.5 Antimycobacterial
Nitrothiophene analog () Nitrothiophene Nitroaryl ~320.3 ~1.9 Antimycobacterial

Table 2: Similarity Metrics (Tanimoto Coefficient)

Compound Pair MACCS Fingerprint Morgan Fingerprint
Target vs. EP2 Antagonist (5b) 0.45 0.62
Target vs. Compound 5112 0.38 0.55
Target vs. Nitrothiophene analog 0.29 0.41

Higher Morgan fingerprint similarity (≥0.55) suggests shared topological features, such as the acrylamide linker and aromatic rings, which may correlate with overlapping biological targets .

Research Implications and Gaps

  • Activity Cliffs: Despite structural similarities, minor substituent changes (e.g., nitro vs. thiophene) can lead to significant activity differences, as noted in and . Computational screening using Morgan fingerprints may better prioritize analogs for synthesis .
  • Biological Validation: Direct assays comparing the target compound’s kinase inhibition vs. EP2 antagonism or antimycobacterial activity are needed to validate hypotheses derived from structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.